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molecular formula C17H21FN2O3 B1442216 Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate CAS No. 696588-84-8

Tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate

Cat. No. B1442216
M. Wt: 320.36 g/mol
InChI Key: HTMNGFLPBNHVAC-UHFFFAOYSA-N
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Patent
US09181249B2

Procedure details

A solution of tert-butyl 4-(4-cyano-2-fluorophenoxy)piperidine-1-carboxylate (42 g, 131 mmol) dissolved in 4:1 HCl/EtOAc (100 mL) was stirred for 5 h. The mixture was concentrated to give the title compound as its HCl salt (12 g, 36%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.89 (m, 2H), 2.14 (m, 2H); 3.08 (m, 2H), 3.21 (m, 2H), 4.86 (m, 1H), 7.48 (t, J=8.4 Hz, 1H), 7.70 (d, J=8.4 Hz, 1H), 7.89 (m, 1H); ESI-MS m/z [M+H]+220.7.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:22]=[CH:21][C:6]([O:7][CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[C:5]([F:23])[CH:4]=1)#[N:2].[ClH:24].CCOC(C)=O>>[F:23][C:5]1[CH:4]=[C:3]([CH:22]=[CH:21][C:6]=1[O:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:1]#[N:2].[ClH:24] |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(#N)C1=CC(=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)F
Name
Quantity
100 mL
Type
reactant
Smiles
Cl.CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1OC1CCNCC1
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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